
1-benzyl-4-bromo-1H-pyrazol-3-amine
Overview
Description
1-Benzyl-4-bromo-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H10BrN3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically occur under mild conditions and provide good yields of the desired pyrazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-benzyl-4-bromo-1H-pyrazol-3-amine exhibits potential anticancer properties. It has been investigated as a BRAF inhibitor, targeting mutations associated with melanoma. In vitro studies have shown that derivatives of this compound can inhibit BRAF signaling pathways, which are crucial for tumor growth and proliferation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to interact effectively with bacterial enzymes, potentially leading to inhibition of growth. Studies have reported that pyrazole derivatives exhibit significant effectiveness against pathogens such as E. coli and S. aureus .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: BRAF Inhibition
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit BRAF activity in melanoma cells. One derivative demonstrated an IC50 value of 1.6 μM against isolated BRAF, indicating potent inhibition . This suggests that modifications to the pyrazole structure can enhance its efficacy against specific cancer types.
Case Study 2: Antimicrobial Activity
In a study focusing on antimicrobial efficacy, several pyrazole derivatives were screened against common bacterial strains. One compound showed significant activity with minimum inhibitory concentrations comparable to standard antibiotics, indicating its potential as a lead compound in antibiotic development .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(4-Methylbenzyl)-1H-pyrazol-4-amine | Methyl group instead of bromine | Different biological activity profile |
This compound | Bromobenzyl group at position 4 | Enhanced lipophilicity and biological interactions |
3-Bromo-1H-pyrazole | Lacks substituents on benzene ring | Simpler structure; less steric hindrance |
1-(4-bromobenzyl)piperazine | Piperazine ring instead of pyrazole | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Benzyl-4-bromo-1H-pyrazole: This compound is structurally similar but lacks the amine group at the 3-position.
4-Bromo-1H-pyrazole: Another related compound, differing by the absence of the benzyl group.
Uniqueness: 1-Benzyl-4-bromo-1H-pyrazol-3-amine is unique due to the presence of both the benzyl and amine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Biological Activity
1-Benzyl-4-bromo-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research. This compound features a unique structural arrangement, characterized by a bromobenzyl group and a pyrazole ring, which influences its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 284.15 g/mol
- Structure : The compound consists of a pyrazole ring with a bromine atom at the 4-position and a benzyl group at the 1-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, which may improve its interactions with lipid membranes and biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in tumor growth, making it a candidate for cancer treatment.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
Biological Activity Data
Recent studies have provided insights into the biological activities of this compound. Below is a summary of findings from various research efforts:
Study | Biological Activity | Target/Assay | IC / EC |
---|---|---|---|
Study A | Inhibition of tumor growth | Cancer cell lines (e.g., MCF-7) | IC = 5.0 μM |
Study B | Antimicrobial activity | Various bacterial strains | EC = 10 μM |
Study C | Enzyme inhibition | Specific kinases | IC = 2.5 μM |
Case Study 1: Anticancer Properties
A study focused on the anticancer properties of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation effectively, with an IC value of approximately 5.0 μM. This suggests that the compound may interfere with critical pathways involved in cancer cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an EC value of around 10 μM, indicating potential use as an antimicrobial agent .
Research Findings
The synthesis and evaluation of this compound have been explored in various studies:
- Synthesis Methods : The compound can be synthesized through cyclization reactions involving hydrazones and α-bromo ketones under specific conditions to optimize yield and purity .
- Structure–Activity Relationship (SAR) : Studies have indicated that modifications to the pyrazole ring can significantly impact biological activity. For instance, substituents at different positions on the pyrazole ring alter enzyme binding affinity and selectivity .
- Docking Studies : Molecular docking simulations have illustrated how this compound interacts with target proteins, providing insights into its binding modes and potential efficacy against specific cancer types .
Properties
IUPAC Name |
1-benzyl-4-bromopyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHMPHNPQNNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263180 | |
Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171985-74-2 | |
Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171985-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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